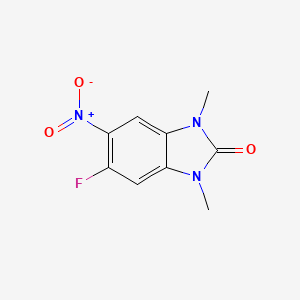

5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions starting from commercially available building blocks. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material in the synthesis of various nitrogenous heterocycles, including benzimidazoles and benzodiazepinediones . Similarly, 5-fluorobenzimidazolyl-2-thione is synthesized from 4-fluoroaniline through acetylation, nitration, reduction, and treatment with carbon disulphide, followed by condensation reactions to yield different heterocyclic systems .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as NMR. For example, the structural assignments for the compounds synthesized from 5-fluorobenzimidazolyl-2-thione were made using 1H NMR spectral data . These structures are characterized by the presence of a benzimidazole core with fluoro and nitro substituents, which are key functional groups that influence the biological activity of these

Applications De Recherche Scientifique

Synthesis and Antitumor Evaluation

Research has been conducted on novel derivatives of benzothiazole, which share some structural similarities with the query compound, for their potential antitumor activities. These derivatives have shown cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, as well as against normal human fibroblast cell lines. The study highlights the synthesis of nitro derivatives followed by reduction to amino derivatives, indicating a methodological approach that could be applicable to the query compound for exploring its antitumor potential (Racané et al., 2006).

Role in Organic Magnetic Materials

Another research avenue involves the synthesis and characterization of benzimidazole-based organic magnetic materials, where derivatives similar to the query compound were analyzed for their magnetic properties. The study delves into the hydrogen bond contributions towards antiferromagnetic exchange coupling, which could suggest potential applications of the query compound in developing new organic magnetic materials with specific magnetic behaviors (Ferrer et al., 2001).

Heterocyclic Oriented Synthesis

The use of multireactive building blocks for the preparation of various nitrogenous heterocycles through heterocyclic oriented synthesis (HOS) is another relevant research area. This approach could be relevant for the query compound, suggesting its potential as a precursor in the synthesis of benzimidazoles, benzotriazoles, and other heterocycles, indicating its versatility in the synthesis of diverse chemical libraries important for drug discovery (Křupková et al., 2013).

Development of Fluorescent Probes

Research into the development of fluorescent probes for biological applications, such as the imaging of nitroxyl in living cells, provides insight into another possible application area. The study on a novel fluorescent probe based on the excited state intramolecular proton transfer (ESIPT) mechanism demonstrates the potential of structurally similar compounds in biological imaging and diagnostics (Lv et al., 2015).

Radiofluorination for PET Radioligands

The synthesis of PET radioligands through the radiofluorination of diaryliodonium tosylates, targeting specific receptors in the brain for molecular imaging, represents a cutting-edge application in neurology and oncology. This suggests the potential for the fluorinated derivatives of the query compound in the development of novel imaging agents for studying various neurological disorders and cancers (Telu et al., 2011).

Mécanisme D'action

It’s worth noting that the compound contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities are often due to the compound’s interaction with multiple receptors, leading to changes in various biochemical pathways .

Propriétés

IUPAC Name |

5-fluoro-1,3-dimethyl-6-nitrobenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDJOIQJDAGXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N(C1=O)C)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2565814.png)

![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)

![4-[Bis(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one](/img/structure/B2565825.png)

![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)

![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)

![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)